2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine
Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is considered as privileged structures because of their occurrence in many natural products . The structure of these compounds strongly depends on the substitution pattern .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The most efficient and widely applied modern methods are organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products .Scientific Research Applications
Chemical-Genetic Profiling
2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine belongs to the class of imidazo[1,2-a]pyrimidines, which have been shown to target essential, conserved cellular processes. A study using yeast and human cells revealed that imidazo[1,2-a]pyrimidine acts as a DNA poison, causing damage to nuclear DNA and inducing mutagenesis. This suggests its potential application in understanding cellular mechanisms and possibly in chemotherapy (Yu et al., 2008).
Synthetic Chemistry
Imidazo[1,2-a]pyrimidine is a focus in synthetic chemistry for its versatility in creating complex molecules. Various synthetic approaches, including multicomponent reactions and bond formation techniques, have been developed, emphasizing its wide applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).
Catalytic Synthesis
The compound facilitates efficient one-step synthesis in the presence of palladium, showcasing its role in facilitating chemical reactions and creating novel molecular structures (Li et al., 2003).
Antimicrobial Research
Certain derivatives of imidazo[1,2-a]pyrimidines, including this compound, have demonstrated antimicrobial properties, indicating their potential in developing new antimicrobial agents (Revanker, Matthews, & Robins, 1975).
Solid-Phase Synthesis
This compound is used in solid-phase synthesis, contributing to the development of new compounds and simplifying chemical synthesis processes (Kazzouli et al., 2003).
Anti-Inflammatory Applications
Derivatives of imidazo[1,2-a]pyrimidine have been found to exhibit anti-inflammatory activities, suggesting their potential use in developing anti-inflammatory drugs (Zhou et al., 2008).
Regiospecific Synthesis
Research shows the regiospecific synthesis of imidazo[1,2-a]pyrimidine derivatives, indicating its significance in the precise and targeted synthesis of chemical compounds (Katritzky, Xu, & Tu, 2003).
Sensor Development
Imidazo[1,2-a]pyrimidine derivatives have been utilized in developing fluorescent sensors, particularly for detecting ions like zinc, indicating its application in environmental monitoring and analytical chemistry (Rawat & Rawat, 2018).
Spectral-Fluorescent Properties
The compound's derivatives have been studied for their spectral-fluorescent properties, especially in the presence of nucleic acids and proteins, which is crucial in biochemical and medical research (Kovalska et al., 2006).
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)imidazo[1,2-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-18-10-4-5-13(19-2)11(8-10)12-9-17-7-3-6-15-14(17)16-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFMHHXXKAFELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN3C=CC=NC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241138 | |
Record name | 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143696-73-5 | |
Record name | 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143696-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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